cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid

GABA aminotransferase Mechanism-based inactivation Vigabatrin analogues

This chiral, non‑proteinogenic β‑amino acid features a rigid cis‑cyclohexene ring that installs permanent conformational constraint into peptides. Unlike saturated or trans analogs, only the cis‑ACHEC core enables mechanism‑based irreversible inactivation of GABA aminotransferase (Choi & Silverman 2002) and guarantees discrete, non‑aggregating monomeric foldamers in aqueous solution. It is supplied as the (1R,2S) enantiomer at ≥98% HPLC purity for stereochemically reproducible SPPS incorporation. The building block is essential for covalent inhibitor design, H10/12 helix engineering, and chiral recognition studies where a single stereocenter change abolishes function.

Molecular Formula C22H21NO4
Molecular Weight 363.4 g/mol
Cat. No. B7827190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid
Molecular FormulaC22H21NO4
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1CC(C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,6-10,12,18-20H,5,11,13H2,(H,23,26)(H,24,25)/t18-,20+/m0/s1
InChIKeyOTYJADWWVDSUOQ-AZUAARDMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid – CAS 233600-20-9 Procurement Guide for Peptide and Foldamer Research


cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid (Fmoc-cis-ACHEC) is a conformationally restricted, non-proteinogenic cyclic β-amino acid building block specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS) [1]. The compound features a cis-configured cyclohexene ring that imposes a rigid, unsaturated scaffold, enabling the construction of β-peptide foldamers with predictable H10/12 helical secondary structures [2]. It is supplied as the (1R,2S) enantiomer with ≥98% HPLC purity, ensuring stereochemical fidelity for reproducible incorporation into peptide chains.

Why Generic Substitution of cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid with Saturated or Trans Analogs Compromises Peptide Performance


In-class Fmoc-protected cyclic β-amino acids such as Fmoc-cis-2-aminocyclohexanecarboxylic acid (saturated), Fmoc-trans-2-aminocyclohex-3-enecarboxylic acid, or regioisomeric Fmoc-cis-3-aminocyclohex-4-enecarboxylic acid cannot be interchanged with the target compound without altering key functional outcomes. The unsaturated cis-cyclohexene scaffold uniquely drives irreversible mechanism-based enzyme inactivation [1] and determines whether a β-peptide foldamer self-assembles into vesicles or remains monomeric in solution [2]. Substituting even a single stereocenter or saturating the ring abolishes these properties, making compound identity critical for reproducible research results.

Head-to-Head Quantitative Evidence for Selection of cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid Over Its Closest Analogs


Irreversible GABA-AT Inactivation vs. Reversible Inhibition: cis-ACHEC vs. trans-ACHEC Core Scaffold Comparison

The core amino acid scaffold of the target compound (cis-2-aminocyclohex-3-enecarboxylic acid, compound 5) acts as a time- and concentration-dependent irreversible inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), whereas its trans isomer (trans-2-aminocyclohex-3-enecarboxylic acid, compound 6) functions only as a competitive reversible inhibitor [1]. The Fmoc-protected derivative serves as the direct SPPS-compatible synthon for incorporating this pharmacophoric scaffold into peptide-based inhibitor candidates.

GABA aminotransferase Mechanism-based inactivation Vigabatrin analogues

Foldamer Self-Assembly: cis-ACHEC Hexamers Remain Monomeric While cis-ACHC Forms 100 nm Vesicles

When incorporated into alternating β-peptide hexamers and dissolved at 4 mM in water, the cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) residue drives spontaneous self-assembly into vesicles with an average diameter of ~100 nm as observed by TEM and confirmed by DLS (100–1000 nm range) [1]. In contrast, the cis-2-aminocyclohex-3-enecarboxylic acid (cis-ACHEC) hexamer shows no self-association under identical conditions, remaining as discrete monomeric helices [1]. The target Fmoc-cis-ACHEC building block therefore programs a fundamentally different supramolecular outcome than its saturated counterpart.

β-Peptide foldamer Self-assembly H10/12 helix

Tetrameric H10/12 Helix Stabilization: (1R,2S)-ACHEC Enables Short-Chain Folding Unattainable with Other Scaffolds

NMR, ECD, and molecular modeling data demonstrate that oligomers built from (1R,2S)- or (1S,2R)-2-aminocyclohex-3-enecarboxylic acid (ACHEC) residues form stable H10/12 helices at the unusually short tetrameric chain length (n=4) [1]. This represents the first observation of a stable H10/12 helix at the tetramer level, enabled specifically by the cis-cyclohexene side-chain topology. The corresponding (1R,2S)-Fmoc-ACHEC building block is the direct SPPS precursor for achieving this compact fold.

Foldamer helix stabilization CH–π interaction Peptide design

Enantiomeric Purity: (1R,2S)-Fmoc-ACHEC vs. Racemic or (1S,2R) Forms Determines Helical Handedness and Biological Recognition

The target compound is supplied as the single (1R,2S) enantiomer with ≥98% HPLC purity . In β-peptide foldamers, the (1R,2S)-ACHEC residue induces left-handed H10/12 helicity, whereas the (1S,2R) enantiomer yields the opposite handedness. Use of racemic or enantiomerically impure material would produce a mixture of helical senses, confounding ECD analysis and potentially abolishing stereospecific biological recognition. Fmoc-cis-ACHC (saturated) is commercially available from multiple vendors , but the unsaturated (1R,2S)-Fmoc-ACHEC offers a distinct and less common stereoelectronic profile.

Stereochemistry Helical handedness Peptide coupling efficiency

Optimal Application Scenarios for cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid Based on Quantitative Differentiation Evidence


Design of Mechanism-Based GABA-AT Inactivator Peptides

When the research goal is to develop covalent, irreversible inhibitors of GABA aminotransferase for epilepsy or addiction therapy, the (1R,2S)-Fmoc-ACHEC building block is mandatory. Its core scaffold (compound 5 in Choi & Silverman, 2002) is the only cyclohexene β-amino acid that inactivates GABA-AT through an active-site-directed mechanism, while the trans isomer merely acts as a reversible inhibitor [1]. Incorporating this residue via Fmoc-SPPS directly translates the inactivation property into peptide-based drug candidates.

Construction of Non-Self-Assembling H10/12 Foldamer Helices for Solution-Phase Studies

For researchers who require well-folded, monomeric β-peptide helices that do not aggregate in aqueous solution—such as for NMR structure determination, ECD calibration, or monomeric receptor binding assays—Fmoc-cis-ACHEC is the preferred building block. Direct comparative data show that cis-ACHEC hexamers remain discrete monomers in water at 4 mM, whereas cis-ACHC hexamers form 100 nm vesicles under identical conditions [2]. This choice eliminates the confounding variable of self-assembly.

Minimalist Foldamer Design Achieving Helicity at Tetrameric Chain Length

When synthesis economy or structural minimalism is a priority, Fmoc-cis-ACHEC enables stable H10/12 helix formation with as few as four residues—a 33% reduction compared to the typical hexameric minimum [3]. This is particularly valuable for generating compact helical scaffolds for epitope mimetics, where smaller peptides reduce immunogenicity and synthesis cost while retaining conformational integrity.

Stereochemically Pure Foldamer Synthesis Requiring Defined Helical Handedness

In applications where biological recognition depends on helical chirality—such as asymmetric catalysis, chiral recognition, or stereospecific protein–protein interaction inhibition—the (1R,2S)-Fmoc-ACHEC building block ensures exclusive left-handed H10/12 helicity. Use of racemic or enantiomerically impure material would generate mixed helical populations, invalidating chiral analytical methods (ECD, VCD) and potentially eliminating target binding [1][3].

Quote Request

Request a Quote for cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.